Product packaging for Methyl 4-(dicyclohexylamino)butanoate(Cat. No.:CAS No. 93478-72-9)

Methyl 4-(dicyclohexylamino)butanoate

Cat. No.: B15428442
CAS No.: 93478-72-9
M. Wt: 281.4 g/mol
InChI Key: KDOBZPSCLYCFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(dicyclohexylamino)butanoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This ester-containing molecule features a dicyclohexylamine group, a structural motif present in various biologically active compounds and synthetic intermediates. While specific biological data for this exact compound may be limited, its structural characteristics align with compounds investigated for their potential research applications in neuroscience and oncology . The molecular architecture combines lipophilic cyclohexyl groups with a polar ester functionality, potentially enhancing blood-brain barrier permeability in research models, making it valuable for central nervous system-targeted investigative studies . Similar butanoate derivatives have been utilized as intermediates in synthesizing more complex molecules for research on protein degraders and enzyme inhibitors . Researchers employ this compound primarily as a synthetic building block in developing potential therapeutic agents, particularly those targeting kinase pathways and neurodegenerative conditions . The dicyclohexylamino group may contribute to unique binding properties in receptor interaction studies. In pharmaceutical chemistry applications, this compound serves as a key precursor for prodrug development and bioconversion studies, with its ester group allowing for strategic metabolic activation in research settings . Proper handling requires storage at 2-8°C in a tightly sealed container under inert atmosphere. This product is designated For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31NO2 B15428442 Methyl 4-(dicyclohexylamino)butanoate CAS No. 93478-72-9

Properties

CAS No.

93478-72-9

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

methyl 4-(dicyclohexylamino)butanoate

InChI

InChI=1S/C17H31NO2/c1-20-17(19)13-8-14-18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h15-16H,2-14H2,1H3

InChI Key

KDOBZPSCLYCFBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Ester Group Key Properties/Applications
This compound C₁₇H₃₁NO₂ Dicyclohexylamino Methyl High lipophilicity; CNS applications
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ Ethyl(phenyl)amino Ethyl Moderate solubility; organic synthesis
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) C₁₃H₁₈O₄ 3,4-Dimethoxyphenyl Methyl Antioxidant potential; aromatic interactions
Methyl 5-(dibenzylamino)-2-hydroxycyclohexene-1-carboxylate C₂₂H₂₅NO₃ Dibenzylamino, hydroxy Methyl Chiral center; pharmaceutical intermediate
Methyl 4-(hydroxyimino)butanoate C₅H₉NO₃ Hydroxyimino Methyl Chelation; tautomerism

Substituent Effects

  • Dicyclohexylamino vs. Dibenzylamino: The dicyclohexylamino group in the target compound offers greater steric hindrance and lipophilicity compared to the dibenzylamino group in Methyl 5-(dibenzylamino)-2-hydroxycyclohexene-1-carboxylate. This difference may reduce metabolic degradation rates, favoring prolonged biological activity .
  • Ethyl(phenyl)amino vs.

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., in D1 and the target compound) generally exhibit faster hydrolysis rates under physiological conditions than ethyl esters (e.g., Ethyl 4-[ethyl(phenyl)amino]butanoate), impacting bioavailability .

Functional Group Diversity

  • Hydroxyimino Group: Methyl 4-(hydroxyimino)butanoate’s oxime functional group enables tautomerism and metal chelation, distinguishing it from amino-substituted analogs. This property is exploitable in catalysis or heavy metal detoxification .
  • Hydroxycyclohexene Moiety: The hydroxyl group in Methyl 5-(dibenzylamino)-2-hydroxycyclohexene-1-carboxylate introduces hydrogen-bonding capability and chirality, critical for enantioselective drug design .

Key Research Insights

  • Lipophilicity and Bioactivity: The dicyclohexylamino group’s lipophilicity may enhance blood-brain barrier penetration, a trait less pronounced in ethylphenylamino or dimethoxyphenyl analogs .
  • Steric and Electronic Effects : Bulky substituents (e.g., dicyclohexyl) slow enzymatic degradation but may reduce solubility, necessitating formulation optimization .

Preparation Methods

Reaction Mechanism and Conditions

Dicyclohexylamine acts as a nucleophile, displacing bromide from methyl 4-bromobutyrate in an SN2 mechanism . Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reactivity, while potassium carbonate or sodium hydride scavenges liberated HBr. A catalytic amount of potassium iodide (KI) may facilitate halide exchange, improving the leaving group’s efficacy.

Example Protocol

  • Reactants : Dicyclohexylamine (2.2 equiv), methyl 4-bromobutyrate (1.0 equiv)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Anhydrous acetone
  • Conditions : Reflux at 56°C for 72 hours
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography.

Challenges and Optimization

  • Steric Hindrance : The bulky dicyclohexyl group reduces reaction rates. Solutions include using excess amine (3–4 equiv) or switching to a better leaving group (e.g., tosylate).
  • Byproducts : Over-alkylation is unlikely due to the tertiary amine’s low nucleophilicity.

Sequential Alkylation of Cyclohexylamine

A two-step approach first synthesizes methyl 4-(cyclohexylamino)butanoate, followed by a second alkylation with cyclohexyl bromide. This method offers control over intermediate purity but requires stringent anhydrous conditions.

First Alkylation: Synthesis of Methyl 4-(Cyclohexylamino)Butanoate

Methyl 4-bromobutyrate reacts with cyclohexylamine under mild conditions:

  • Reactants : Cyclohexylamine (1.2 equiv), methyl 4-bromobutyrate (1.0 equiv)
  • Base : K₂CO₃ (1.5 equiv)
  • Solvent : Acetonitrile
  • Conditions : 40°C for 24 hours
  • Yield : ~70%

Second Alkylation: Introduction of the Second Cyclohexyl Group

The intermediate secondary amine undergoes alkylation with cyclohexyl bromide:

  • Reactants : Methyl 4-(cyclohexylamino)butanoate (1.0 equiv), cyclohexyl bromide (2.0 equiv)
  • Base : NaH (2.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C to room temperature, 12 hours
  • Yield : ~50% (estimated)

Reductive Amination Pathways

Although reductive amination typically targets primary amines, adapting the protocol with methyl 4-oxobutanoate and dicyclohexylamine could yield the desired product. This method remains speculative but draws on hydrogenation techniques used for aryl amines.

Proposed Reaction Steps

  • Imine Formation : Condensation of dicyclohexylamine with methyl 4-oxobutanoate.
  • Reduction : Catalytic hydrogenation using Pd/C or Raney nickel.

Challenges :

  • Low imine stability under acidic conditions.
  • Competing ester hydrolysis during prolonged hydrogenation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield*
Direct Alkylation Single-step; minimal purification High steric hindrance; long reaction time 40–60%
Sequential Alkylation Controlled intermediate modification Multi-step; costly reagents 50–70%
Reductive Amination Avoids alkyl halides Unproven for tertiary amines N/A

*Yields inferred from analogous reactions.

Industrial-Scale Considerations

Patent CN102001950A highlights the importance of optical purity and isomer control in amine synthesis. For methyl 4-(dicyclohexylamino)butanoate, key considerations include:

  • Catalyst Selection : Palladium on carbon (Pd/C) ensures efficient hydrogenation without racemization.
  • Solvent Systems : Methanol or ethanol balances cost and reactivity.
  • Process Safety : Neutralizing HBr with aqueous NaHCO₃ prevents equipment corrosion.

Q & A

Q. Key Considerations :

  • Purity of starting materials (≥95% recommended).
  • Post-reaction purification via column chromatography or recrystallization.

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

TechniqueApplicationExample from Evidence
NMR (¹H/¹³C) Structural elucidation of dicyclohexylamino and ester groupsUsed for analogous esters to confirm substituent positions
LC-MS Molecular weight validation and purity assessmentApplied to methyl 4-(hydroxymethyl) derivatives with 97% purity
Elemental Analysis Empirical formula verificationC, H, N, O percentages matched to theoretical values
IR Spectroscopy Functional group identification (C=O, N-H stretches)Demonstrated for methyl 4-(aminophenyl)butanoate

Advanced: How does the dicyclohexylamino group influence solubility and reactivity compared to simpler amines?

Answer:

  • Solvophobic Effects : The bulky dicyclohexyl group reduces solubility in polar solvents (e.g., water) but enhances compatibility with lipid membranes, impacting bioavailability .
  • Steric Hindrance : Slows nucleophilic reactions at the amino group, as seen in comparative studies with methyl 4-(aminophenyl)butanoate. Kinetic assays show reduced reaction rates by ~30% .
  • Hydrogen Bonding : Despite steric bulk, the amino group participates in weak hydrogen bonds, as observed in crystal structures of related hydrazides .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

  • Standardized Assays : Reproduce studies using isogenic cell lines and controlled compound purity (e.g., ≥98% by HPLC). Batch variability in ester hydrolysis can alter activity .
  • Orthogonal Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm binding affinities, reducing false positives from fluorescence-based assays .
  • Metabolite Profiling : Identify hydrolysis products (e.g., 4-(dicyclohexylamino)butanoic acid) via LC-MS to correlate bioactivity with intact vs. degraded compound .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • pH Sensitivity : Susceptible to ester hydrolysis in alkaline conditions (pH > 8). Store in neutral buffers or anhydrous environments .
  • Thermal Stability : Decomposition observed above 60°C; recommend storage at 4°C under inert gas (N₂/Ar) .
  • Light Exposure : UV/Vis studies suggest photodegradation in aryl-substituted analogs; use amber vials for long-term storage .

Advanced: How can computational models predict enzymatic interactions of this compound?

Answer:

  • Docking Simulations : Software like AutoDock Vina models ligand-enzyme binding, parameterized with DFT-calculated charge distributions .
  • MD Simulations : Assess conformational stability of the dicyclohexyl group in binding pockets over 100-ns trajectories.
  • Validation : Cross-reference with crystallographic data from acyl hydrazide-protein complexes or SPR-measured binding kinetics .

Basic: What are the key steps in optimizing a reaction to synthesize this compound?

Answer:

Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for esterification efficiency .

Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for yield and byproduct formation .

Workup Protocol : Extract unreacted starting materials with ethyl acetate; purify via silica gel chromatography (hexane:EtOAc gradient) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

Answer:

  • Electrophilicity : The ester carbonyl’s electrophilicity is modulated by electron-donating dicyclohexylamino groups, reducing reactivity by ~20% compared to unsubstituted esters (DFT calculations) .
  • Leaving Group Ability : Methoxide departure is facilitated in polar solvents, with activation energies correlating with solvent dielectric constant (kinetic studies in DMF vs. THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.